2,3-dichloro-N-(3-chloro-4-methoxyphenyl)benzamide
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Overview
Description
2,3-Dichloro-N-(3-chloro-4-methoxyphenyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms on the benzene ring and a methoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dichloro-N-(3-chloro-4-methoxyphenyl)benzamide typically involves the condensation of 2,3-dichlorobenzoic acid with 3-chloro-4-methoxyaniline. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours to yield the desired benzamide derivative .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-N-(3-chloro-4-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and catalysts (e.g., palladium on carbon).
Oxidation: Potassium permanganate, sulfuric acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and an inert atmosphere.
Major Products:
Substitution: Substituted benzamides with various functional groups.
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Aminated derivatives of the original compound.
Scientific Research Applications
2,3-Dichloro-N-(3-chloro-4-methoxyphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: It is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-(3-chloro-4-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2,4-Dichloro-N-(2-cyano-phenyl)-benzamide
- 3-(Aminosulfonyl)-4-chloro-N-(1-(2,3-dichloro-4-methoxyphenyl)ethyl)benzamide
- 2,4-Disubstituted thiazoles
Comparison: 2,3-Dichloro-N-(3-chloro-4-methoxyphenyl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of a methoxy group. This structural uniqueness can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds. For instance, the presence of the methoxy group can enhance its solubility and affect its binding affinity to certain receptors compared to other benzamide derivatives .
Properties
IUPAC Name |
2,3-dichloro-N-(3-chloro-4-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO2/c1-20-12-6-5-8(7-11(12)16)18-14(19)9-3-2-4-10(15)13(9)17/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFRBNQDGMCHQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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